REACTION_CXSMILES
|
O=[C:2]1[CH2:19][O:18][CH2:17][CH2:16][O:15][CH2:14][C:13](=O)[N:12]2[CH2:21][CH2:22][S:23][CH2:24][CH2:25][S:26][CH2:27][CH2:28][N:3]1[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11]2.B#B>O1CCCC1>[N:3]12[CH2:28][CH2:27][S:26][CH2:25][CH2:24][S:23][CH2:22][CH2:21][N:12]([CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)[CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:2]2
|
Name
|
bicyclic diamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N2CCOCCOCCN(C(COCCOC1)=O)CCSCCSCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 0° C
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The excess reagent is destroyed
|
Type
|
ADDITION
|
Details
|
by adding 5 ml
|
Type
|
CUSTOM
|
Details
|
of water and the solution is evaporated on a rotary evaporator under vacuum
|
Type
|
ADDITION
|
Details
|
This residue is treated with 50 ml
|
Type
|
TEMPERATURE
|
Details
|
6 N hydrochloric acid under heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a solution is obtained
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated under vacuum on a rotary evaporator (water bath 80°-100° C.)
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml
|
Type
|
WASH
|
Details
|
The column is washed with water until there
|
Type
|
CUSTOM
|
Details
|
no basic reaction
|
Type
|
CUSTOM
|
Details
|
The water is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is dried in vacuum (0.1 mm. Hg)
|
Type
|
CUSTOM
|
Details
|
recrystallized from a benzene and heptane mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CCOCCOCCN(CCOCCOCC1)CCSCCSCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |